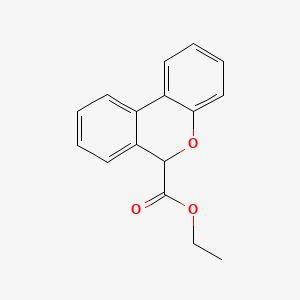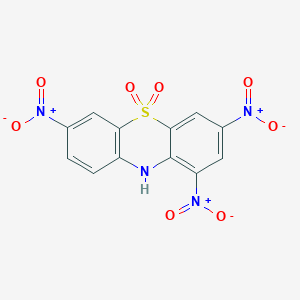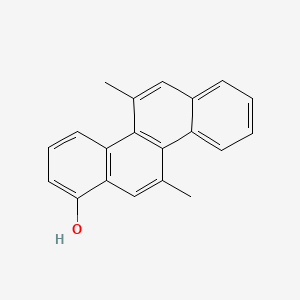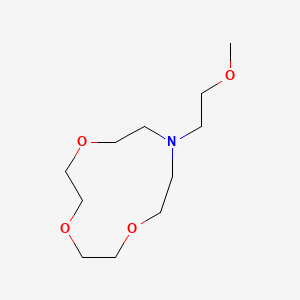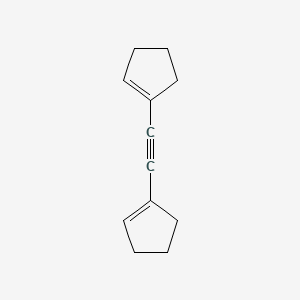![molecular formula C13H20O3 B14417739 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-05-9](/img/structure/B14417739.png)
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with the molecular formula C12H20O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of oxirane (ethylene oxide) with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted spiro compounds.
Applications De Recherche Scientifique
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a different substituent.
Spiro[4.5]dec-7-ene: Another spiro compound with variations in the ring structure.
Uniqueness
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its specific oxolan-2-ylmethyl substituent, which imparts distinct chemical and biological properties compared to other spiro compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
81842-05-9 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
8-(oxolan-2-ylmethyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H20O3/c1-2-12(14-7-1)10-11-3-5-13(6-4-11)15-8-9-16-13/h3,12H,1-2,4-10H2 |
Clé InChI |
WVEWPIYHJMVYDC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2=CCC3(CC2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


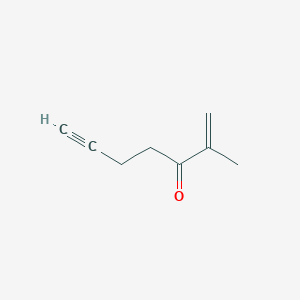
-lambda~2~-stannane](/img/structure/B14417670.png)
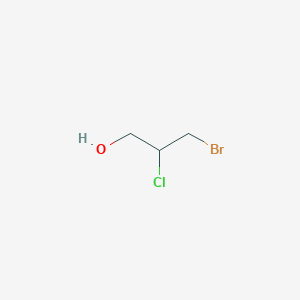
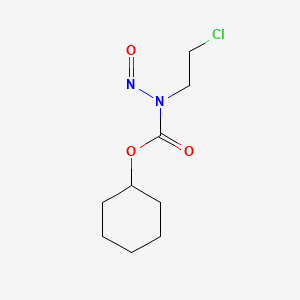


![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
